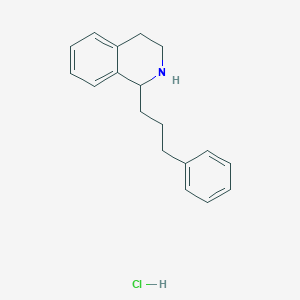

1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and a phenylpropyl group attached to the nitrogen atom.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Formation of Tetrahydroisoquinoline Core: The core structure can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzaldehyde derivative with a β-phenylethylamine in the presence of an acid catalyst.

Attachment of Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction, where the tetrahydroisoquinoline core reacts with 3-phenylpropyl chloride under basic conditions.

Formation of Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions are common, where the phenylpropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, basic conditions

Major Products Formed:

Oxidation Products: Oxo derivatives of the compound

Reduction Products: Reduced amine derivatives

Substitution Products: Various substituted derivatives depending on the nucleophile used

科学研究应用

Chemical Properties and Structure

The compound belongs to the class of tetrahydroisoquinolines and is characterized by a bicyclic structure that includes an isoquinoline core with a phenylpropyl substituent. Its molecular formula is C18H24N with a molecular weight of approximately 303.83 g/mol. The unique structural features contribute to its biological activities and interactions within the nervous system.

Neuroscience Applications

1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown promise in various neuroscience-related applications:

Neuroprotective Properties

- Mechanism of Action : The compound exhibits neuroprotective effects by preserving neuronal integrity and preventing degeneration. It may mitigate oxidative stress and inflammation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Histopathological Evidence : Studies have demonstrated that treated subjects show reduced neuronal loss, with histopathological analyses revealing preserved neurons in treated models.

Cognitive Enhancement

- Improved Learning and Memory : Experimental models have indicated that administration of this compound leads to enhanced cognitive performance, as evidenced by improved memory retention and learning abilities in treated mice.

- Biochemical Changes : There are observable decreases in markers of oxidative stress and pro-inflammatory cytokines following treatment, suggesting a biochemical basis for the observed cognitive improvements.

Pharmacological Applications

The compound's pharmacological potential extends beyond neuroprotection:

Therapeutic Uses

- Treatment of Cognitive Disorders : Given its effects on cognition, this compound is being investigated for its potential in treating cognitive impairments associated with conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

- Dopamine Receptor Modulation : The compound acts as a positive allosteric modulator at D1 dopamine receptors, which may be beneficial in managing symptoms of various disorders related to dopamine dysregulation .

Several studies have documented the effects of this compound:

- A study published in Neuroscience Letters demonstrated that administration of the compound significantly reduced neuronal loss in models of neurodegeneration.

- Research in Pharmacology Biochemistry and Behavior indicated improvements in cognitive functions among subjects treated with this compound compared to control groups .

作用机制

The mechanism by which 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves binding to specific molecular targets such as receptors or enzymes. The phenylpropyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of target proteins. The exact pathways and molecular targets depend on the specific application and biological context.

相似化合物的比较

1-(3-Phenylpropyl)piperazine

3-Phenylpropylamine

N-Phenylpropyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness: 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific structural features, which include the tetrahydroisoquinoline core and the phenylpropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

生物活性

1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H22ClN

- CAS Number : 1909327-37-2

- Structural Characteristics : The compound features a tetrahydroisoquinoline core substituted with a 3-phenylpropyl group, contributing to its unique biological profile.

Neuroprotective Effects

Research indicates that THIQs exhibit neuroprotective properties. A study demonstrated that 1,2,3,4-tetrahydroisoquinoline (TIQ), related to the compound , protects dopaminergic neurons against neurotoxicity induced by malonate. This neuroprotection is attributed to the inhibition of monoamine oxidase and enhancement of dopamine release in the striatum .

Antifertility and Hypocholesterolemic Properties

Patents have highlighted that certain THIQ derivatives, including those similar to this compound, possess antifertility and hypocholesterolemic activities. These compounds were shown to affect reproductive health and cholesterol levels in animal models .

Antiviral Activity

Recent studies have explored the antiviral potential of THIQ derivatives against various pathogens. For instance, novel compounds based on the THIQ structure demonstrated significant antiviral activity against SARS-CoV-2. These compounds showed effective inhibition of viral replication in vitro with lower half-maximal effective concentrations (EC50) compared to standard antiviral agents .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters like dopamine.

- Modulation of Neurotransmission : By affecting neurotransmitter release and uptake mechanisms, it can provide neuroprotective benefits.

- Antiviral Mechanisms : The compound may alter intracellular pH or interfere with viral entry mechanisms similar to other THIQs tested against SARS-CoV-2 .

Case Studies

化学反应分析

Reductive Alkylation (Method A)

-

Reactants : Tetrahydroisoquinoline intermediate (e.g., 7b in ) + aldehydes (e.g., phenylacetaldehyde).

-

Conditions : Sodium triacetoxyborohydride (STAB) in CH₂Cl₂ with acetic acid as catalyst.

-

Outcome : Selective N-alkylation to introduce the 3-phenylpropyl group .

Direct Alkylation (Method B)

-

Reactants : Tetrahydroisoquinoline + alkylating agents (e.g., benzyl bromide or 2-vinylpyridine).

-

Conditions : Polar aprotic solvents (DMF, CH₃CN) with bases (e.g., Et₃N) .

-

Outcome : Formation of quaternary ammonium salts under acidic conditions .

Acylation Reactions

-

Reactants : THIQ intermediate + acylating agents (e.g., isobutyryl chloride).

-

Example : Synthesis of amide derivatives via Bischler–Napieralski cyclization followed by borohydride reduction .

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Amide formation | HOBt, WSCD, DMF, RT | N-acylated tetrahydroisoquinoline |

| Cyclization | Bischler–Napieralski conditions | 1,2,3,4-Tetrahydroisoquinoline core |

Hydrogenation and Deprotection

-

Benzyl Group Removal : Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (HCOONH₄/Pd-C) .

-

Phenol Deprotection : TFA-mediated cleavage of Boc or benzyl ethers .

Alkylation at the Piperidine Nitrogen

-

Reactants : Piperidine-substituted THIQ + phenethyl electrophiles.

-

Mechanism : Iminium ion formation followed by hydride transfer .

Palladium-Catalyzed Carbonylation

Stability and Reactivity Insights

-

Acid Sensitivity : Protonation at the piperidine nitrogen enhances electrophilicity for alkylation .

-

Solvent Effects : Reactions in DMF or CH₂Cl₂ show higher yields compared to THF .

-

Byproducts : Over-alkylation observed with excess electrophiles; controlled stoichiometry required .

Comparative Reaction Data

Data from analogous THIQ derivatives ( ):

| Property | 1-(3-Phenylpropyl)-THIQ HCl | 2-Benzyl-8-phenyl-THIQ HCl |

|---|---|---|

| Optimal Alkylation pH | 4.5–5.5 (acetic acid) | 6.0–7.0 (NaHCO₃) |

| Hydrogenation Pressure | 1 atm H₂ | 3 atm H₂ |

| Acylation Yield | 75–85% | 65–70% |

属性

IUPAC Name |

1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N.ClH/c1-2-7-15(8-3-1)9-6-12-18-17-11-5-4-10-16(17)13-14-19-18;/h1-5,7-8,10-11,18-19H,6,9,12-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOZAWYGDSPIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CCCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。